3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidines have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It’s plausible that it may interact with its targets in a similar manner to related compounds, potentially inhibiting enzymatic activity and affecting cell cycle progression .
Biochemical Pathways
If it does indeed target cdk2 like its related compounds, it could impact cell cycle regulation pathways .
Result of Action
If it behaves similarly to related compounds, it could potentially inhibit cell cycle progression and exhibit cytotoxic activities .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interaction of this compound with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may act as a competitive inhibitor for certain kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or extreme temperatures can lead to degradation and loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, chronic exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is important to carefully titrate the dosage to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, this compound may be actively transported into the nucleus, where it can exert its effects on gene expression. The distribution of this compound can also be influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can impact transcriptional regulation and chromatin remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine typically involves the bromination of 6-methylpyrazolo[1,5-a]pyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are used along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: The major products are 6-methylpyrazolo[1,5-a]pyrimidine derivatives with various substituents replacing the bromine atom.
Cross-Coupling Reactions: The major products are biaryl or vinyl-substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Fluorescent Probes: Pyrazolo[1,5-a]pyrimidine derivatives are used as fluorescent probes in bioimaging and chemosensing due to their tunable photophysical properties.
Material Science: These compounds are explored for their potential use in organic light-emitting devices (OLEDs) and other optoelectronic applications.
Comparison with Similar Compounds
- 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine
- Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other brominated pyrazolo[1,5-a]pyrimidines, it may exhibit different electronic properties and steric effects, making it suitable for distinct applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-bromo-6-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYARMSVILOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)Br)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263060-64-5 | |
Record name | 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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